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molecular formula C14H16F3N3 B3268217 3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 476637-07-7

3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No. B3268217
M. Wt: 283.29
InChI Key: AAQJALGHYUKGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

Following the procedure in Example 161A Step 3, 3-trifluoromethylphenylhydrazine hydrochloride (781 mg, 4.44 mmol) and 4,4-Dimethyl-3-oxopentanenitrile (500 mg, 4.0 mmol) were reacted to give 3-tert-butyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (344 mg, 1.21 mmol, 30%). No NMR taken. LC-MS (ESI) m/z 284 (M+H)+.
Quantity
781 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:13])([F:12])[C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1.[CH3:14][C:15]([CH3:22])([CH3:21])[C:16](=O)[CH2:17][C:18]#[N:19]>>[C:15]([C:16]1[CH:17]=[C:18]([NH2:19])[N:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([C:3]([F:12])([F:13])[F:2])[CH:5]=2)[N:11]=1)([CH3:22])([CH3:21])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
781 mg
Type
reactant
Smiles
Cl.FC(C=1C=C(C=CC1)NN)(F)F
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.21 mmol
AMOUNT: MASS 344 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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